(Z)-SU14813

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

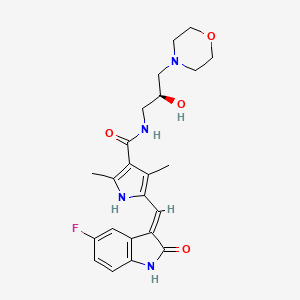

5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O4/c1-13-20(10-18-17-9-15(24)3-4-19(17)27-22(18)30)26-14(2)21(13)23(31)25-11-16(29)12-28-5-7-32-8-6-28/h3-4,9-10,16,26,29H,5-8,11-12H2,1-2H3,(H,25,31)(H,27,30)/b18-10+/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNPALGJUAXMMC-HKJBKDEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)NCC(CN2CCOCC2)O)C)C=C3C4=C(C=CC(=C4)F)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1C(=O)NC[C@@H](CN2CCOCC2)O)C)/C=C/3\C4=C(C=CC(=C4)F)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Z)-SU14813: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core mechanism of action of (Z)-SU14813, a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor. The information presented herein is intended to support research and development efforts by providing detailed insights into its molecular targets, signaling pathways, and the experimental validation of its anti-angiogenic and antitumor activities.

Core Mechanism of Action

This compound, also known as SU14813, is a small molecule inhibitor that exerts its therapeutic effects by competitively binding to the ATP-binding pocket of multiple receptor tyrosine kinases.[1][2] This inhibition blocks the autophosphorylation and subsequent activation of these receptors, thereby disrupting the downstream signaling cascades that are crucial for cell proliferation, migration, survival, and angiogenesis. The primary targets of SU14813 belong to the split-kinase domain family of RTKs, making it an effective agent in cancers where these pathways are dysregulated.[3]

The key molecular targets of SU14813 include:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Primarily VEGFR1 and VEGFR2.

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Including PDGFRα and PDGFRβ.

-

Stem Cell Factor Receptor (KIT).

-

FMS-like Tyrosine Kinase 3 (FLT3).

-

Colony-Stimulating Factor 1 Receptor (CSF1R/FMS).

By simultaneously inhibiting these RTKs, SU14813 effectively cuts off multiple signaling pathways that tumors rely on for growth and the development of a blood supply.[1][3] This multi-targeted approach may offer a more robust therapeutic effect and potentially delay the onset of treatment resistance compared to single-target inhibitors.[3]

Quantitative Inhibition Data

The potency of SU14813 has been quantified through various biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) against its primary targets.

Table 1: Biochemical (Cell-Free) Kinase Inhibition

| Target Kinase | IC50 (nM) |

| VEGFR1 | 2[4][5] |

| VEGFR2 | 50[4][5] |

| PDGFRβ | 4[4][5] |

| KIT | 15[4][5] |

| PDGFRα | 4 |

| FLT3 | 2-50 µM (Range)[3] |

| CSF1R/FMS | 2-50 µM (Range)[3] |

Table 2: Cellular Phosphorylation Inhibition

| Target Receptor | Cell Line | IC50 (nM) |

| VEGFR2 | Porcine Aortic Endothelial Cells | 5.2[3][4] |

| PDGFRβ | Porcine Aortic Endothelial Cells | 9.9[3][4] |

| KIT | Porcine Aortic Endothelial Cells | 11.2[3][4] |

| VEGFR2 | Transfected NIH 3T3 Cells | 40 |

| PDGFRβ | Transfected NIH 3T3 Cells | 20 |

| KIT | Mo7e Cells | 6 |

| FLT3-ITD | MV4;11 Cells | 50 |

Table 3: Cellular Proliferation and Survival Inhibition

| Cell Line/Process | Key Target/Stimulus | IC50 (nM) |

| HUVEC Survival | VEGF-stimulated | 6.8 |

| U-118MG Growth | - | 50-100[4] |

| NIH-3T3 Proliferation | PDGF-dependent (PDGFRβ overexpressed) | Data not specified[3] |

| OC1-AML5 Proliferation | FLT3 Ligand-dependent (wild-type FLT3) | Data not specified[3] |

| MV4;11 Proliferation | Autonomous (constitutively active FLT3-ITD) | Data not specified[3] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of SU14813 and the general workflow used to characterize its activity.

Caption: Mechanism of this compound action on multiple RTK signaling pathways.

Caption: General experimental workflow for characterizing SU14813 activity.

Key Experimental Protocols

The following sections outline the methodologies for key experiments used to determine the mechanism of action of SU14813.

Biochemical Kinase Assays

Objective: To determine the direct inhibitory effect of SU14813 on the enzymatic activity of purified kinase domains in a cell-free system.

Methodology:

-

Enzyme Source: Glutathione S-transferase (GST) fusion proteins containing the complete cytoplasmic domains of the target RTKs (e.g., VEGFR2, PDGFRβ, KIT) are used.

-

Assay Principle: The assay measures the transfer of the gamma-phosphate from ATP to a substrate peptide by the kinase.

-

Procedure:

-

The purified kinase is incubated with a specific substrate (e.g., poly(Glu, Tyr) 4:1) in a kinase reaction buffer.

-

Varying concentrations of SU14813 are added to the reaction wells.

-

The kinase reaction is initiated by the addition of ATP (often radiolabeled [γ-³³P]ATP).

-

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 25°C).

-

The reaction is stopped, and the phosphorylated substrate is captured (e.g., on a filter membrane).

-

The amount of incorporated phosphate is quantified using a scintillation counter.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each SU14813 concentration relative to a control (DMSO vehicle). IC50 values are determined by fitting the data to a four-parameter logistic curve.

Cellular Receptor Phosphorylation Assays

Objective: To assess the ability of SU14813 to inhibit ligand-induced or constitutive autophosphorylation of target RTKs within a cellular context.

Methodology:

-

Cell Lines: Use of engineered cell lines overexpressing the target receptor (e.g., NIH 3T3 cells transfected with VEGFR-2 or PDGFR-β) or tumor cell lines with endogenous receptor expression (e.g., MV4;11 cells with constitutive FLT3-ITD activity).

-

Procedure:

-

Cells are serum-starved to reduce basal receptor phosphorylation.

-

Cells are pre-incubated with various concentrations of SU14813 or vehicle control.

-

For ligand-dependent assays, cells are stimulated with the specific ligand (e.g., VEGF, PDGF).

-

Following stimulation, cells are lysed to extract proteins.

-

-

Detection:

-

Receptor phosphorylation is typically measured by ELISA or Western blot.

-

For ELISA, a capture antibody for the total receptor is coated on a plate, and a detection antibody specific to the phosphorylated form of the receptor is used.

-

For Western blot, total protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the phosphorylated and total forms of the target receptor.

-

-

Data Analysis: The level of phosphorylated receptor is normalized to the total amount of the receptor. IC50 values are calculated based on the dose-dependent inhibition of phosphorylation.

Cell Proliferation and Survival Assays

Objective: To measure the effect of SU14813 on the proliferation and survival of cells whose growth is dependent on the targeted RTK signaling pathways.

Methodology:

-

Cell Lines: A variety of cell lines are used, including:

-

Endothelial cells (e.g., HUVECs) for anti-angiogenic effects.

-

Engineered cell lines (e.g., NIH-3T3-PDGFRβ) for target-specific proliferation.

-

Tumor cell lines with specific mutations (e.g., MV4;11 with FLT3-ITD) for antitumor effects.

-

-

Procedure:

-

Cells are seeded in multi-well plates.

-

After adherence, cells are treated with a range of SU14813 concentrations in the presence or absence of a specific growth factor (e.g., VEGF for HUVECs).

-

Cells are incubated for a period of 2-5 days.

-

-

Quantification:

-

Cell viability or proliferation is assessed using colorimetric or fluorometric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which measures metabolic activity, or crystal violet staining, which measures cell number.

-

-

Data Analysis: The percentage of inhibition of proliferation or survival is calculated relative to vehicle-treated controls, and IC50 values are determined.

In Vivo Xenograft Tumor Models

Objective: To evaluate the antitumor and anti-angiogenic efficacy of SU14813 in a living organism.

Methodology:

-

Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used.

-

Tumor Implantation: Human or rat tumor cell lines (e.g., renal, colon, glioma) are implanted subcutaneously or orthotopically into the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. SU14813 is administered orally (p.o.), often twice daily (BID), at various doses (e.g., 10-80 mg/kg).

-

Efficacy Assessment:

-

Tumor volume is measured regularly (e.g., with calipers) throughout the study.

-

Animal body weight is monitored as an indicator of toxicity.

-

At the end of the study, tumors are excised for further analysis.

-

-

Pharmacodynamic Analysis: To confirm target engagement in vivo, tumor tissues can be analyzed for the phosphorylation status of target RTKs (e.g., VEGFR-2, PDGFR-β) at different time points after SU14813 administration.[1] The plasma concentration required for in vivo target inhibition has been estimated to be 100 to 200 ng/mL.[1][3]

Conclusion

This compound is a potent, orally bioavailable, multi-targeted inhibitor of VEGFR, PDGFR, KIT, and FLT3 receptor tyrosine kinases. Its mechanism of action is centered on the direct inhibition of kinase activity, leading to the suppression of key signaling pathways involved in tumor cell proliferation, survival, and angiogenesis. The comprehensive preclinical data, supported by robust in vitro and in vivo experimental evidence, validate its broad-spectrum antitumor activity and provide a strong rationale for its clinical investigation in the treatment of advanced malignancies.

References

- 1. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity | Semantic Scholar [semanticscholar.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

(Z)-SU14813 Target Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-SU14813 is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] It belongs to the same chemical library that yielded sunitinib and demonstrates significant anti-angiogenic and anti-tumor activities.[2][3] This technical guide provides a comprehensive overview of the target profile of this compound, including its inhibitory activities, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Target Profile

This compound primarily targets a range of receptor tyrosine kinases, playing a crucial role in tumor progression and angiogenesis. Its main targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT (Stem Cell Factor Receptor), and Fms-like Tyrosine Kinase 3 (FLT3).[1][2][3] By inhibiting these RTKs, this compound effectively blocks downstream signaling pathways, leading to the inhibition of tumor cell proliferation, migration, survival, and angiogenesis.[2][4]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary targets has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentrations (IC50) are summarized in the tables below.

Table 1: Biochemical IC50 Values of this compound

| Target | IC50 (nM) |

| VEGFR1 | 2[4][5][6] |

| VEGFR2 | 50[4][5][6] |

| PDGFRβ | 4[4][5][6] |

| KIT | 15[4][5][6] |

| FLT3 | Data Not Available |

Table 2: Cellular IC50 Values of this compound

| Target Phosphorylation | Cell Line | IC50 (nM) |

| VEGFR-2 | Porcine Aortic Endothelial Cells | 5.2[4] |

| PDGFR-β | Porcine Aortic Endothelial Cells | 9.9[4] |

| KIT | Porcine Aortic Endothelial Cells | 11.2[4] |

| FLT3-ITD | MV4;11 Cells | Not Specified |

Signaling Pathways

This compound exerts its therapeutic effects by intercepting key signaling cascades initiated by its target RTKs. The following diagrams illustrate the primary signaling pathways inhibited by this compound.

VEGFR Signaling Pathway

Caption: Inhibition of the VEGFR signaling pathway by this compound.

PDGFR Signaling Pathway

Caption: Inhibition of the PDGFR signaling pathway by this compound.

KIT Signaling Pathway

Caption: Inhibition of the KIT signaling pathway by this compound.

FLT3 Signaling Pathway

Caption: Inhibition of the FLT3 signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the target profile of this compound.

Biochemical Kinase Assays

The in vitro inhibitory activity of this compound against various kinases is determined using a standard biochemical assay.

Caption: General workflow for a biochemical kinase assay.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant kinase domains are expressed and purified. A specific peptide substrate for each kinase is synthesized.

-

Reaction Setup: Kinase reactions are performed in a 96-well plate format. Each well contains the kinase, its specific substrate, ATP (at a concentration close to its Km), and varying concentrations of this compound.

-

Incubation: The reaction plate is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

-

Reaction Termination: The kinase reaction is stopped by the addition of a solution containing EDTA.

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luciferase-based assay.

-

Data Analysis: The percentage of kinase inhibition for each concentration of this compound is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.

Cellular Receptor Phosphorylation Assays

These assays measure the ability of this compound to inhibit the phosphorylation of its target RTKs in a cellular context.

Caption: Workflow for a cellular receptor phosphorylation assay.

Methodology:

-

Cell Culture: Cells endogenously expressing the target RTK or engineered to overexpress it are cultured in appropriate media.

-

Plating and Starvation: Cells are seeded into 96-well plates and allowed to adhere. They are then serum-starved for a period (e.g., 16-24 hours) to reduce basal receptor phosphorylation.

-

Compound Treatment: Cells are pre-incubated with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Ligand Stimulation: The respective ligand (e.g., VEGF for VEGFR, PDGF for PDGFR) is added to the wells to stimulate receptor phosphorylation.

-

Cell Lysis: The stimulation is stopped, and the cells are lysed to release the cellular proteins.

-

ELISA: A sandwich ELISA is performed to quantify the amount of the phosphorylated target receptor. A capture antibody specific for the total receptor is coated on the plate, and a detection antibody that recognizes the phosphorylated form of the receptor is used.

-

Data Analysis: The amount of phosphorylated receptor is normalized to the total amount of receptor. The percentage of inhibition of phosphorylation is calculated for each concentration of this compound, and the IC50 value is determined.

Conclusion

This compound is a potent multi-targeted RTK inhibitor with a well-defined profile against key drivers of tumor angiogenesis and growth. Its ability to simultaneously block multiple signaling pathways underscores its potential as a valuable tool in cancer research and drug development. The experimental protocols outlined in this guide provide a robust framework for the further investigation and characterization of this compound and other similar kinase inhibitors.

References

- 1. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FLT3, a signaling pathway gene [ogt.com]

- 3. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ddd.uab.cat [ddd.uab.cat]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on (Z)-SU14813: Structure, Synthesis, and Mechanism of Action

This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of this compound, a potent multi-targeted receptor tyrosine kinase (RTK) inhibitor.

Chemical Structure and Properties

This compound is a small molecule inhibitor belonging to the indolinone class of compounds. Its chemical name is 5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide.[1][2] The "(Z)" designation refers to the stereochemistry of the exocyclic double bond, indicating that the higher priority groups on each carbon of the double bond are on the same side.

The structure features a fluoro-substituted oxindole ring linked via a methylidene bridge to a substituted pyrrole carboxamide moiety. This specific arrangement allows for high-affinity binding to the ATP-binding pocket of several receptor tyrosine kinases.

| Property | Value | Reference |

| IUPAC Name | 5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | [2] |

| Molecular Formula | C₂₃H₂₇FN₄O₄ | [1][2][3] |

| Molecular Weight | 442.48 g/mol | [2][4] |

| CAS Number | 627908-92-3 | [2][3][5] |

| SMILES | CC1=C(NC(=C1C(=O)NC--INVALID-LINK--O)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O | [2][3] |

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not publicly available in a dedicated publication, the synthetic route can be reliably inferred from patents covering pyrrole-substituted 2-indolinone compounds and the well-established synthesis of structurally similar molecules like Sunitinib (SU11248).[1][6][7] The core of the synthesis involves a Knoevenagel condensation between a pyrrole aldehyde precursor and a 5-fluoro-oxindole.

The overall synthetic workflow can be visualized as follows:

Experimental Protocols (Plausible Route)

The synthesis can be conceptually divided into three main stages: synthesis of the pyrrole aldehyde, preparation of the oxindole, and the final condensation reaction.

Stage 1: Synthesis of 5-formyl-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide (Pyrrole Aldehyde Precursor)

-

Amide Coupling: 2,4-dimethyl-1H-pyrrole-3-carboxylic acid is coupled with (S)-1-amino-3-morpholinopropan-2-ol. This is a standard amide bond formation reaction, which can be achieved using a variety of coupling reagents (e.g., HATU, HOBt/EDC) in an appropriate aprotic solvent like DMF or DCM.

-

Dissolve the carboxylic acid and the amine in the chosen solvent.

-

Add the coupling reagents and a non-nucleophilic base (e.g., DIPEA).

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Purify the resulting amide by column chromatography.

-

-

Formylation: The C5 position of the pyrrole ring is formylated to introduce the aldehyde group. This is typically accomplished via a Vilsmeier-Haack reaction.

-

Cool a solution of DMF or N-methylformanilide in a solvent like dichloroethane.

-

Slowly add phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent.

-

Add the pyrrole amide from the previous step to the Vilsmeier reagent.

-

Heat the reaction mixture to drive the formylation.

-

After completion, quench the reaction by pouring it into ice-cold aqueous sodium bicarbonate or sodium acetate solution.

-

Extract the product with an organic solvent and purify by crystallization or column chromatography.

-

Stage 2: Preparation of 5-Fluoro-1,3-dihydro-2H-indol-2-one (Oxindole Precursor)

This is a commercially available starting material. If synthesis is required, it can be prepared through various established methods, often starting from a substituted aniline.

Stage 3: Final Knoevenagel Condensation

This final step joins the two precursors to form this compound.[7]

-

Reaction Setup: Dissolve the pyrrole aldehyde precursor and 5-fluoro-1,3-dihydro-2H-indol-2-one in a suitable solvent, such as ethanol or isopropanol.

-

Catalyst: Add a basic catalyst to facilitate the condensation. Piperidine or pyrrolidine are commonly used for this type of reaction.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. The (Z)-isomer is typically the thermodynamically favored product.

-

Isolation and Purification: Upon completion, cool the reaction mixture. The product often precipitates out of solution and can be collected by filtration.

-

Final Purification: The crude product is then washed with a cold solvent (e.g., ethanol, ether) and can be further purified by recrystallization to yield this compound of high purity.

Mechanism of Action and Signaling Pathway

This compound is a multi-targeted inhibitor of several receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis, and metastasis.[6][8] It exerts its therapeutic effects by binding to the ATP-binding site of these kinases, thereby inhibiting their phosphorylation and downstream signaling.

The primary targets of SU14813 include:

-

Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2)

-

Platelet-Derived Growth Factor Receptors (PDGFR-α, PDGFR-β)

-

Stem Cell Factor Receptor (KIT)

-

FMS-like Tyrosine Kinase 3 (FLT3)

By inhibiting these pathways, SU14813 effectively blocks tumor angiogenesis (the formation of new blood vessels), inhibits tumor cell proliferation, and induces apoptosis.[6][8]

Quantitative Biological Data

The potency of this compound has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its high affinity for its target kinases.

Table 1: Biochemical IC₅₀ Values for this compound

| Target Kinase | IC₅₀ (nM) | Reference |

| VEGFR-1 (Flt-1) | 2 | [3][4][5] |

| VEGFR-2 (KDR) | 50 | [3][4][5][7] |

| PDGFR-β | 4 | [3][4][5][7] |

| KIT | 15 | [3][4][5][7] |

| FLT3 | 50 | [3] |

| CSF1R/FMS | 20 | [1] |

Table 2: Cellular IC₅₀ Values for this compound

| Cellular Assay | Cell Type | IC₅₀ (nM) | Reference | | :--- | :--- | :--- | | VEGFR-2 Phosphorylation | PAE Cells | 5.2 |[1][5] | | PDGFR-β Phosphorylation | PAE Cells | 9.9 |[1][5] | | KIT Phosphorylation | PAE Cells | 11.2 |[1][5] | | VEGF-stimulated HUVEC Survival | HUVEC | 6.8 |[1][3] |

PAE: Porcine Aortic Endothelial; HUVEC: Human Umbilical Vein Endothelial Cell

Key Experimental Protocols: In Vitro Assays

Growth Factor-Stimulated Endothelial Cell Survival Assay

This assay measures the ability of SU14813 to inhibit the survival signals mediated by growth factors in endothelial cells.[1]

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) of passages 4-5 are seeded in 96-well plates at a density of 10,000 cells per well in F12K medium supplemented with 10% FBS.

-

Starvation: After 24 hours, the cells are starved for 18 hours in F12K medium containing 1% FBS to synchronize them and reduce basal signaling.

-

Compound Treatment: The starved cells are then treated with various concentrations of this compound.

-

Stimulation: Immediately following compound addition, cells are stimulated with a specific growth factor, typically 20 ng/mL of either VEGF or bFGF (as a negative control, since it's not a primary target).

-

Incubation: The plates are incubated for 3 days to allow for cell proliferation and survival.

-

Viability Assessment: Cell viability is determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is read, and the IC₅₀ values are calculated from the dose-response curves using a non-linear regression fit.[1]

References

- 1. patents.justia.com [patents.justia.com]

- 2. US20200299275A1 - Synthesis of 2-indolinone derivatives - Google Patents [patents.google.com]

- 3. DE3667913D1 - ANTI-INFLAMMATORY COMPOSITION. - Google Patents [patents.google.com]

- 4. US6545162B1 - Method for the synthesis of pyrrole and imidazole carboxamides on a solid support - Google Patents [patents.google.com]

- 5. US8304541B2 - Process for the manufacture of an indolinone derivative - Google Patents [patents.google.com]

- 6. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]

- 8. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

(Z)-SU14813 and VEGFR signaling pathway

An In-depth Technical Guide on (Z)-SU14813 and the VEGFR Signaling Pathway

Introduction

This compound is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and anti-tumor properties.[1][2][3] It belongs to a class of small molecules designed to interfere with cellular signaling pathways that are crucial for tumor growth, proliferation, and the formation of new blood vessels (angiogenesis).[4][5] A primary target of SU14813 is the Vascular Endothelial Growth Factor Receptor (VEGFR) family, key mediators of angiogenesis.[4][5] The VEGFR signaling pathway is frequently dysregulated in various malignancies, making it a critical target for cancer therapy.[4] This guide provides a comprehensive overview of this compound, its mechanism of action, its interaction with the VEGFR signaling pathway, and detailed experimental protocols for its evaluation.

Mechanism of Action of this compound

This compound exerts its therapeutic effects by competitively inhibiting the binding of adenosine triphosphate (ATP) to the kinase domain of several RTKs. This inhibition prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades.[6] While its primary targets are VEGFRs, SU14813 also demonstrates potent inhibitory activity against other RTKs involved in tumorigenesis, including Platelet-Derived Growth Factor Receptors (PDGFR), KIT, and Fms-like tyrosine kinase 3 (FLT3).[1][4][5] This multi-targeted approach allows SU14813 to simultaneously disrupt angiogenesis, tumor cell proliferation, and survival.[4][7]

The VEGFR Signaling Pathway

The VEGFR signaling pathway is central to the process of angiogenesis.[8]

-

Ligand Binding: The process is initiated when a Vascular Endothelial Growth Factor (VEGF) ligand, most notably VEGF-A, binds to its corresponding receptor on the surface of endothelial cells.[9][10]

-

Receptor Dimerization and Autophosphorylation: Ligand binding induces the formation of receptor homodimers or heterodimers, which brings the intracellular kinase domains into close proximity.[9][10] This leads to trans-autophosphorylation of specific tyrosine residues within the cytoplasmic domain of the receptors.[11] VEGFR2 (also known as KDR) is considered the main mediator of the proliferative and migratory signals of VEGF in endothelial cells.[9]

-

Downstream Signal Transduction: The phosphorylated tyrosine residues act as docking sites for various signaling proteins, activating multiple downstream pathways:

-

PLCγ-PKC-MAPK Pathway: Phosphorylation of Tyr1175 on VEGFR2 recruits and activates Phospholipase C gamma (PLCγ).[9][11] PLCγ activation leads to the activation of Protein Kinase C (PKC) and the Ras-Raf-MEK-ERK (MAPK) cascade, which ultimately promotes gene expression related to cell proliferation.[12][13]

-

PI3K-Akt Pathway: The p85 subunit of Phosphoinositide 3-kinase (PI3K) also binds to the phosphorylated Tyr1175, activating the PI3K-Akt signaling pathway.[11] This pathway is critical for promoting endothelial cell survival and migration.[8][12]

-

This compound inhibits the initial autophosphorylation step, effectively blocking all subsequent downstream signaling events.

VEGFR2 signaling pathway and inhibition by this compound.

Data Presentation

Table 1: Biochemical Kinase Inhibition Profile of this compound

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of SU14813 against various purified receptor tyrosine kinases.

| Target Kinase | IC₅₀ (nM) | IC₅₀ (µM) | Reference(s) |

| VEGFR1 (Flt-1) | 2 | 0.002 | [1][2][3][14] |

| VEGFR2 (KDR) | 50 | 0.05 | [1][2][14][15] |

| PDGFRβ | 4 | 0.004 | [1][2][3][14] |

| KIT | 15 | 0.015 | [1][2][3][14] |

| FGFR1 | - | 3.5 | [14] |

| c-Met | - | 9 | [14] |

| Src | - | 2.5 | [14] |

| EGFR | - | >20 | [14] |

Table 2: Cellular Activity of this compound

This table presents the IC₅₀ values of SU14813 in various cell-based assays, reflecting its potency within a cellular context.

| Assay | Cell Type/Target | IC₅₀ (nM) | Reference(s) |

| VEGFR-2 Phosphorylation | Porcine Aorta Endothelial Cells | 5.2 | [1][7] |

| PDGFR-β Phosphorylation | Porcine Aorta Endothelial Cells | 9.9 | [1][7] |

| KIT Phosphorylation | Porcine Aorta Endothelial Cells | 11.2 | [1][7] |

| VEGF-induced Survival | Human Umbilical Vein Endothelial Cells (HUVECs) | 6.8 | [14] |

| Cell Growth | U-118MG (Glioblastoma) | 50 - 100 | [1] |

Table 3: In Vivo Efficacy and Pharmacokinetics of this compound

This table highlights the in vivo characteristics of SU14813, including its anti-tumor activity and pharmacokinetic parameters in mice.

| Parameter | Finding | Reference(s) |

| Antitumor Activity | ||

| Efficacy | Regression, growth arrest, or substantial growth reduction in various xenograft models (e.g., renal, colon, glioma).[7][14] | [7][14] |

| Dosing | Effective at doses ranging from 10 to 80 mg/kg, administered twice daily. | [14] |

| Pharmacokinetics (Mice) | ||

| Systemic Clearance | Moderate (46 mL/min/kg) | [7] |

| Volume of Distribution | Moderate (1.5 L/kg), suggesting good tissue distribution. | [7] |

| Plasma Half-life (t₁/₂) | 1.8 hours | [7] |

| Required Plasma Conc. | 100 to 200 ng/mL for in vivo target inhibition. | [4][7] |

Experimental Protocols

In Vitro VEGFR2 Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant human VEGFR2.

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the stock solution in kinase assay buffer to achieve final desired concentrations.

-

Prepare solutions of recombinant human VEGFR2 kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in kinase assay buffer.[6]

-

-

Assay Procedure:

-

In a 96-well plate, add the diluted this compound or a vehicle control (DMSO).[6]

-

Add the recombinant VEGFR2 enzyme to each well.

-

Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.[6]

-

Initiate the kinase reaction by adding the ATP and substrate solution to each well.[6]

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

-

Detection and Analysis:

-

Stop the reaction by adding a stop solution.

-

Detect the amount of substrate phosphorylation using a suitable method, such as an ELISA-based assay with a phospho-tyrosine specific antibody or radiometric assays.[11]

-

Calculate the percentage of inhibition for each SU14813 concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

-

Cellular Receptor Phosphorylation Assay (Western Blot)

This assay determines the ability of this compound to inhibit ligand-induced VEGFR2 phosphorylation in intact cells.

Workflow for a Cellular Receptor Phosphorylation Assay.

Methodology:

-

Cell Culture and Treatment:

-

Seed endothelial cells (e.g., HUVECs) in 6-well plates and grow to 80-90% confluency.[6]

-

Serum-starve the cells for 4-6 hours in a basal medium to reduce background kinase activity.[6]

-

Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.[6]

-

Stimulate the cells with an optimal concentration of VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.[6]

-

-

Protein Extraction:

-

Immediately wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[6]

-

Collect lysates and clarify by centrifugation.

-

-

Western Blotting:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]

-

Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.[6]

-

Block the membrane with 5% non-fat milk or BSA in TBST.[6]

-

Incubate the membrane with a primary antibody specific for phosphorylated VEGFR2 (e.g., pY1175).[6] As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody for total VEGFR2.[6]

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.[6]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities to determine the extent of phosphorylation inhibition.

-

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the proliferation of VEGF-stimulated endothelial cells.

Methodology:

-

Cell Seeding: Seed HUVECs in a 96-well plate in a complete growth medium and allow them to adhere overnight.

-

Treatment:

-

Starve the cells in a low-serum medium.

-

Replace the medium with a low-serum medium containing various concentrations of this compound (and a vehicle control).

-

Add VEGF to stimulate proliferation to all wells except for the negative control.

-

-

Incubation: Incubate the plate for 48-72 hours in a cell culture incubator.[6]

-

MTT Addition and Measurement:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[7]

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[6]

-

Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated control and determine the IC₅₀ value.

-

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor and anti-angiogenic efficacy of this compound in a living organism.

Methodology:

-

Tumor Implantation:

-

Treatment Administration:

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 40-80 mg/kg, twice daily) or a vehicle control to the mice via oral gavage.

-

-

Efficacy Assessment:

-

Measure tumor volume with calipers regularly (e.g., every 2-3 days).

-

Monitor animal body weight and overall health as indicators of toxicity.

-

At the end of the study, excise the tumors. A portion can be used for pharmacodynamic analysis (e.g., Western blot for p-VEGFR2) or histological analysis (e.g., CD31 staining for microvessel density) to confirm the anti-angiogenic effect.

-

-

Data Analysis:

-

Compare the tumor growth rates between the treated and control groups to determine the extent of tumor growth inhibition.

-

Conclusion

This compound is a potent multi-targeted tyrosine kinase inhibitor that effectively blocks the VEGFR signaling pathway, a critical driver of tumor angiogenesis. Its ability to inhibit VEGFRs, PDGFRs, and other key RTKs translates into significant anti-proliferative and anti-angiogenic activity, as demonstrated in a range of preclinical models.[4][7] The comprehensive data on its inhibitory profile and the detailed methodologies for its evaluation underscore its importance as a research tool and a potential therapeutic agent. The preclinical evidence of broad and potent anti-tumor efficacy supported the progression of SU14813 into Phase I clinical evaluation for advanced malignancies.[4][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleck.co.jp [selleck.co.jp]

- 3. selleckchem.com [selleckchem.com]

- 4. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 11. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. SU 14813 - Biochemicals - CAT N°: 31514 [bertin-bioreagent.com]

- 15. selleckchem.com [selleckchem.com]

(Z)-SU14813: A Technical Guide to its Inhibitory Effect on PDGFR Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the inhibitory effects of (Z)-SU14813 on Platelet-Derived Growth Factor Receptor (PDGFR) phosphorylation. The document details the compound's inhibitory potency, the cellular mechanisms of action, and provides actionable experimental protocols for researchers in the field.

Introduction to this compound and PDGFR Signaling

This compound is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] It exerts its biological effects by targeting several RTKs involved in angiogenesis and tumor cell proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFRs), KIT, FLT3, and importantly, Platelet-Derived Growth Factor Receptors (PDGFRs).[2]

The PDGF signaling pathway is a critical regulator of cellular processes such as growth, proliferation, and migration.[3] The binding of PDGF ligands to their receptors (PDGFR-α and PDGFR-β) induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain.[3] This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades like the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation. Dysregulation of PDGFR signaling is a known driver in various pathologies, including cancer, making it a key therapeutic target.[3]

Quantitative Analysis of this compound Inhibition

This compound has been demonstrated to be a potent inhibitor of PDGFR phosphorylation in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Assay Type |

| PDGFRβ | 4 | Cell-free assay |

| VEGFR1 | 2 | Cell-free assay |

| VEGFR2 | 50 | Cell-free assay |

| KIT | 15 | Cell-free assay |

Data sourced from multiple studies.[1][4]

Table 2: Cellular Inhibitory Activity of this compound

| Target Phosphorylation | Cell Line | IC50 (nM) |

| PDGFR-β | Porcine Aorta Endothelial Cells | 9.9 |

| VEGFR-2 | Porcine Aorta Endothelial Cells | 5.2 |

| KIT | Porcine Aorta Endothelial Cells | 11.2 |

These values represent the concentration of this compound required to inhibit the ligand-stimulated phosphorylation of the respective receptor in a cellular context.[1][5]

Signaling Pathway and Mechanism of Action

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the PDGFR kinase domain. This prevents the transfer of phosphate from ATP to the tyrosine residues on the receptor, thereby inhibiting its activation and downstream signaling.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on PDGFR phosphorylation.

In Vitro PDGFR Kinase Assay for IC50 Determination

This protocol describes a biochemical assay to determine the IC50 of this compound against purified PDGFRβ kinase.

Materials:

-

Recombinant human PDGFRβ kinase

-

Poly (Glu, Tyr) 4:1 substrate

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

-

ATP

-

This compound

-

DMSO

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

96-well or 384-well plates (white, opaque)

-

Plate reader with luminescence detection

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in kinase buffer to create a range of concentrations for the IC50 curve. Ensure the final DMSO concentration in the assay is consistent and low (e.g., <1%).

-

Kinase Reaction Setup:

-

In a multi-well plate, add the diluted this compound or vehicle control (DMSO in kinase buffer).

-

Add the PDGFRβ enzyme and the poly (Glu, Tyr) substrate to each well.

-

Initiate the kinase reaction by adding ATP.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the assay.

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Subtract the background luminescence (no enzyme control) from all readings.

-

Normalize the data by setting the luminescence of the vehicle control as 100% kinase activity and a control with a high concentration of a known potent PDGFR inhibitor as 0% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular PDGFR Phosphorylation Assay

This protocol details a cell-based assay to measure the inhibition of PDGF-induced PDGFR phosphorylation by this compound in NIH-3T3 cells.

Materials:

-

NIH-3T3 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Serum-free DMEM

-

Recombinant human PDGF-BB

-

This compound

-

DMSO

-

PBS

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Anti-phospho-PDGFRβ (e.g., Tyr751) antibody

-

Anti-total-PDGFRβ antibody

-

HRP-conjugated secondary antibody

-

ECL Western blotting substrate

-

PVDF membrane

Procedure:

-

Cell Culture and Plating:

-

Culture NIH-3T3 cells in DMEM with 10% FBS.

-

Plate cells in 6-well plates and grow to 80-90% confluency.

-

-

Serum Starvation:

-

Wash cells with PBS and replace the growth medium with serum-free DMEM.

-

Incubate for 18-24 hours to reduce basal levels of receptor phosphorylation.

-

-

Inhibitor Treatment:

-

Prepare various concentrations of this compound in serum-free DMEM.

-

Pre-incubate the serum-starved cells with the this compound solutions or vehicle (DMSO) for 1-2 hours at 37°C.

-

-

PDGF Stimulation:

-

Stimulate the cells by adding PDGF-BB to a final concentration of 50 ng/mL.

-

Incubate for 5-10 minutes at 37°C.

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-PDGFRβ overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

To control for protein loading, the membrane can be stripped and re-probed with an antibody against total PDGFRβ.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for evaluating the inhibitory effect of a compound like this compound on PDGFR phosphorylation.

Conclusion

This compound is a potent inhibitor of PDGFR phosphorylation, with low nanomolar efficacy in both biochemical and cellular contexts.[1][4] Its mechanism of action as an ATP-competitive inhibitor makes it a valuable tool for studying PDGFR signaling and a promising scaffold for the development of anti-cancer therapeutics. The provided protocols offer a robust framework for researchers to investigate the effects of this compound and other potential inhibitors on the PDGFR signaling pathway.

References

- 1. licorbio.com [licorbio.com]

- 2. PathScan® Phospho-PDGF Receptor alpha/beta (panTyr) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]

- 3. assayquant.com [assayquant.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Anti-PDGFR beta (phospho Tyr751) Antibody (A10973) | Antibodies.com [antibodies.com]

Investigating Novel Targets of (Z)-SU14813: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-SU14813 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with well-documented anti-angiogenic and antitumor properties.[1][2] Its primary mechanism of action involves the inhibition of key RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] While these on-target activities are well-characterized, a comprehensive understanding of a kinase inhibitor's full target profile is crucial for elucidating its complete mechanism of action, predicting potential off-target effects, and identifying novel therapeutic applications. This technical guide summarizes the known targets of this compound, provides detailed experimental protocols for the identification of novel targets, and presents visual workflows and signaling pathways to aid in this endeavor.

Known Targets of this compound and Quantitative Data

This compound exhibits potent inhibitory activity against several key receptor tyrosine kinases involved in tumor angiogenesis and proliferation. The following tables summarize the in vitro and cellular inhibitory concentrations (IC50) for its well-established targets.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| VEGFR1 | 2[3] |

| VEGFR2 | 50[3] |

| PDGFRβ | 4[3] |

| KIT | 15[3] |

Table 2: Cellular Inhibitory Activity of this compound

| Cell Line/Target | IC50 (nM) |

| Porcine Aorta Endothelial Cells (VEGFR-2) | 5.2 |

| Porcine Aorta Endothelial Cells (PDGFR-β) | 9.9 |

| Porcine Aorta Endothelial Cells (KIT) | 11.2 |

| U-118MG (glioblastoma cell line) | 50-100[3] |

Experimental Protocols for Novel Target Identification

The identification of novel targets and off-target effects is a critical aspect of kinase inhibitor development. The following protocols provide detailed methodologies for three key experimental approaches: in vitro kinase profiling, chemical proteomics, and Cellular Thermal Shift Assay (CETSA).

In Vitro Kinase Profiling (KINOMEscan™)

This method assesses the interaction of a test compound with a large panel of kinases. The KINOMEscan™ platform utilizes a competition binding assay.

Principle: A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified via qPCR of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound is competing for the active site.

Experimental Protocol:

-

Compound Preparation: Dissolve this compound in DMSO to create a stock solution. Prepare a series of dilutions to determine the dissociation constant (Kd).

-

Binding Assay:

-

Combine the DNA-tagged kinase, the test compound (this compound), and the immobilized ligand in a multi-well plate.

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

-

Washing: Wash the wells to remove unbound kinase and test compound.

-

Elution and Quantification: Elute the bound kinase and quantify the amount of the associated DNA tag using qPCR.

-

Data Analysis: The results are expressed as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound compared to a DMSO control. A lower percentage indicates a stronger interaction between the compound and the kinase. The Kd can be calculated from a dose-response curve.

Chemical Proteomics

Chemical proteomics is an unbiased approach to identify the direct binding targets of a small molecule from a complex protein lysate.

Principle: An immobilized version of the kinase inhibitor is used as "bait" to capture its interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry.

Experimental Protocol:

-

Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization to a solid support (e.g., sepharose beads). It is crucial that the modification does not significantly alter the compound's binding properties.

-

Cell Culture and Lysis:

-

Culture the cells of interest to a sufficient density.

-

Lyse the cells under non-denaturing conditions to maintain protein integrity and native conformations.

-

-

Affinity Pull-Down:

-

Incubate the cell lysate with the this compound-immobilized beads.

-

Include a control group with beads that do not have the immobilized compound to identify non-specific binders.

-

For competition experiments, a separate aliquot of the lysate can be pre-incubated with an excess of free this compound before adding the beads.

-

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads.

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands, perform in-gel trypsin digestion, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular environment.

Principle: The binding of a ligand (e.g., a kinase inhibitor) can stabilize its target protein, leading to an increase in the protein's melting temperature. This thermal shift can be detected by measuring the amount of soluble protein remaining after heat treatment.

Experimental Protocol:

-

Cell Treatment: Treat intact cells with this compound or a vehicle control (DMSO) for a specified time to allow for compound entry and target binding.

-

Heat Challenge: Heat aliquots of the treated cell suspension to a range of temperatures in a thermocycler.

-

Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Protein Quantification:

-

Collect the supernatant containing the soluble proteins.

-

Quantify the amount of the target protein in the soluble fraction using Western blotting or other protein detection methods.

-

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways of the known targets of this compound and a general workflow for novel target identification.

Caption: Signaling pathways inhibited by this compound.

Caption: Experimental workflow for novel target identification.

References

(Z)-SU14813: A Multi-Targeted Tyrosine Kinase Inhibitor for Foundational Cancer Cell Biology Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-SU14813 is a potent, small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has emerged as a valuable tool in basic cancer cell biology research.[1][2] Structurally similar to sunitinib, SU14813 exhibits broad-spectrum inhibitory activity against several RTKs implicated in tumor angiogenesis, proliferation, and survival, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), and KIT.[1][3] This guide provides a comprehensive overview of this compound, including its mechanism of action, key signaling pathways, quantitative data, and detailed experimental protocols to facilitate its use in the laboratory.

Mechanism of Action

This compound exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of the intracellular catalytic domain of multiple RTKs. This inhibition prevents the autophosphorylation of the receptors upon ligand binding, thereby blocking the initiation of downstream signaling cascades that are crucial for cancer cell proliferation, migration, and survival, as well as tumor-associated angiogenesis.[2][3] The primary targets of SU14813 are members of the split-kinase domain family of RTKs, including VEGFR1, VEGFR2, PDGFRβ, and KIT.[1][4] It also demonstrates inhibitory activity against FLT3, particularly the internal tandem duplication (ITD) mutant form, which is a common driver in acute myeloid leukemia (AML).[1]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified in various biochemical and cellular assays. The following tables summarize the key IC50 values, providing a comparative reference for its activity against different targets and in various cell lines.

Table 1: Biochemical IC50 Values of this compound Against Purified Kinases

| Target Kinase | IC50 (nM) |

| VEGFR1 | 2[1][4] |

| VEGFR2 | 50[1][4] |

| PDGFRβ | 4[1][4] |

| KIT | 15[1][4] |

Table 2: Cellular IC50 Values of this compound

| Cell Line | Target/Pathway | IC50 (nM) | Assay Type |

| Porcine Aorta Endothelial Cells (VEGFR-2 overexpressing) | VEGFR-2 Phosphorylation | 5.2[1] | Cellular Phosphorylation Assay |

| Porcine Aorta Endothelial Cells (PDGFR-β overexpressing) | PDGFR-β Phosphorylation | 9.9[1] | Cellular Phosphorylation Assay |

| Porcine Aorta Endothelial Cells (KIT overexpressing) | KIT Phosphorylation | 11.2[1] | Cellular Phosphorylation Assay |

| U-118MG (glioblastoma) | Cell Growth | 50 - 100[1] | Growth Inhibition Assay |

Signaling Pathways Affected by this compound

The inhibition of multiple RTKs by this compound leads to the simultaneous blockade of several critical signaling pathways involved in cancer progression.

VEGFR2 Signaling Pathway

VEGFR2 is a primary mediator of angiogenesis. Its activation by VEGF-A triggers downstream pathways that promote endothelial cell proliferation, migration, and survival.[1] SU14813 blocks these processes by inhibiting VEGFR2 autophosphorylation.

References

Preliminary Efficacy of (Z)-SU14813: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary efficacy of (Z)-SU14813, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. The information presented herein is compiled from preclinical studies and is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and oncology.

Core Mechanism of Action

This compound is a small molecule inhibitor that targets multiple RTKs involved in critical cancer-related signaling pathways, primarily angiogenesis and tumor cell proliferation. Its principal targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Stem Cell Factor Receptor (KIT), and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] By binding to the ATP-binding site of these kinases, this compound inhibits their phosphorylation and subsequent downstream signaling, leading to the suppression of tumor growth and neovascularization.[2]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against a panel of kinases and in cellular assays. The following tables summarize the available data for easy comparison.

Table 1: Biochemical Inhibitory Activity of this compound against Key Kinases

| Target Kinase | IC50 (nM) | Source(s) |

| VEGFR1 | 2 | [1][4] |

| VEGFR2 | 50 | [1][4] |

| PDGFRβ | 4 | [1][4] |

| KIT | 15 | [1][4] |

| FLT3 | Not explicitly quantified in sources, but is a known target. | [1][2][3] |

| CSF1R/FMS | Not explicitly quantified in sources, but is a known target. | [4] |

| FGFR1 | 3500 | [3] |

| EGFR | >20000 | [3] |

| Src | 2500 | [3] |

| c-Met | 9000 | [3] |

Table 2: Cellular Inhibitory Activity of this compound

| Assay | Cell Line | IC50 (nM) | Source(s) |

| VEGFR-2 Phosphorylation | Porcine Aortic Endothelial Cells | 5.2 | [4] |

| PDGFR-β Phosphorylation | Porcine Aortic Endothelial Cells | 9.9 | [4] |

| KIT Phosphorylation | Porcine Aortic Endothelial Cells | 11.2 | [4] |

| U-118MG Cell Growth | Human Glioblastoma Cell Line | 50 - 100 | [4] |

Experimental Protocols

Detailed methodologies for key experiments cited in the preliminary studies of this compound are provided below.

Biochemical Kinase Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.

Protocol:

-

Protein Expression and Purification: The cytoplasmic domains of target receptor tyrosine kinases are expressed as Glutathione S-transferase (GST) fusion proteins in a suitable expression system (e.g., E. coli). The fusion proteins are then purified using glutathione-sepharose affinity chromatography.

-

Kinase Reaction: The kinase reaction is typically performed in a 96-well plate format. Each well contains the purified GST-kinase fusion protein, a suitable substrate (e.g., a synthetic peptide), and ATP (often radiolabeled with ³²P or ³³P).

-

Inhibitor Addition: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the reaction wells at various concentrations.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.

-

Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, the phosphorylated substrate is captured on a filter, and the radioactivity is measured using a scintillation counter.

-

IC50 Determination: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Receptor Phosphorylation Assay

This assay measures the ability of this compound to inhibit the phosphorylation of its target receptors within a cellular context.

Protocol:

-

Cell Culture: Cells endogenously expressing the target receptor or engineered to overexpress it (e.g., porcine aortic endothelial cells or NIH-3T3 fibroblasts) are cultured in appropriate growth medium.

-

Serum Starvation: Prior to the experiment, cells are typically serum-starved for a period (e.g., 18-24 hours) to reduce basal receptor phosphorylation.

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound for a defined time.

-

Ligand Stimulation: The cells are then stimulated with the cognate ligand for the target receptor (e.g., VEGF for VEGFR, PDGF for PDGFR) to induce receptor phosphorylation.

-

Cell Lysis: After stimulation, the cells are washed with cold phosphate-buffered saline (PBS) and lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

ELISA-Based Detection: An Enzyme-Linked Immunosorbent Assay (ELISA) is commonly used for detection. A capture antibody specific for the total receptor protein is coated onto the wells of a microplate. The cell lysates are added to the wells, and the receptor protein is captured. A detection antibody that specifically recognizes the phosphorylated form of the receptor, conjugated to an enzyme (e.g., horseradish peroxidase), is then added. The addition of a substrate results in a colorimetric or chemiluminescent signal that is proportional to the amount of phosphorylated receptor.

-

Data Analysis: The signal is measured using a plate reader, and the IC50 value is calculated.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of this compound on cell viability and proliferation.

Protocol:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plates are incubated for a few hours (e.g., 2-4 hours) to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vivo Subcutaneous Xenograft Model

This model evaluates the antitumor efficacy of this compound in a living organism.

Protocol:

-

Animal Model: Immunocompromised mice, such as athymic nude or NOD/SCID mice, are used to prevent rejection of human tumor cells.

-

Tumor Cell Implantation: A specific number of human tumor cells are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²) / 2.

-

Drug Administration: Once the tumors reach a predetermined size, the mice are randomized into control and treatment groups. This compound is typically formulated in a vehicle suitable for oral (p.o.) or intravenous (i.v.) administration and given to the treatment group at specified doses and schedules. The control group receives the vehicle alone.

-

Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Other parameters such as body weight changes (to monitor toxicity) and survival may also be assessed.

-

Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised to analyze the levels of phosphorylated target receptors to confirm target engagement by the drug.

Visualizations

The following diagrams illustrate key concepts related to the action of this compound.

Caption: Inhibition of multiple RTK signaling pathways by this compound.

Caption: Workflow for preclinical evaluation of this compound efficacy.

References

Methodological & Application

Application Notes and Protocols for (Z)-SU14813 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

(Z)-SU14813 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and anti-tumor activities. These application notes provide detailed protocols for in vitro assays to characterize the efficacy and mechanism of action of this compound.

This compound primarily targets a range of RTKs involved in angiogenesis and tumor progression, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and KIT.[1][2] Its ability to simultaneously inhibit these pathways makes it a compound of interest for cancer therapy.[1]

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified through various biochemical and cellular assays.

| Target Kinase | Assay Type | IC50 (nM) |

| VEGFR-1 | Biochemical | 2 |

| VEGFR-2 | Biochemical | 50 |

| PDGFRβ | Biochemical | 4 |

| KIT | Biochemical | 15 |

| VEGFR-2 | Cellular (Porcine Aortic Endothelial Cells) | 5.2 |

| PDGFRβ | Cellular (Porcine Aortic Endothelial Cells) | 9.9 |

| KIT | Cellular (Porcine Aortic Endothelial Cells) | 11.2 |

Experimental Protocols

Biochemical Kinase Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against purified kinase domains.

Workflow for Biochemical Kinase Assay

Caption: Workflow for determining the biochemical IC50 of this compound.

Methodology:

-

Reagents: Purified recombinant kinase domains (e.g., VEGFR-2, PDGFRβ), appropriate peptide substrate, ATP, this compound, kinase buffer, and detection reagents.

-

Procedure: a. Prepare serial dilutions of this compound in DMSO, then dilute in kinase buffer. b. In a 96-well plate, add the kinase, peptide substrate, and this compound dilutions. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and quantify kinase activity. A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate. f. Plot the percentage of kinase inhibition against the log concentration of this compound to determine the IC50 value using non-linear regression.

Cell Viability and Cytotoxicity Assays

These assays determine the effect of this compound on the viability and proliferation of cancer cell lines.

a) MTT Assay

This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Methodology:

-

Cell Seeding: Plate cells (e.g., human umbilical vein endothelial cells - HUVECs, or relevant cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

b) Sulforhodamine B (SRB) Assay

This assay measures cell density based on the binding of SRB dye to cellular proteins.

Methodology:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm.

-

Analysis: Calculate the percentage of cell growth inhibition and determine the IC50.

In Vitro Angiogenesis Assays

These assays evaluate the anti-angiogenic potential of this compound.

a) Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures.

Workflow for Endothelial Cell Tube Formation Assay

Caption: Workflow for the endothelial cell tube formation assay.

Methodology:

-

Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

-

Cell Preparation: Culture HUVECs to sub-confluency and then starve them in a low-serum medium for 2-4 hours.

-

Cell Seeding: Resuspend the HUVECs in a medium containing an angiogenic stimulus (e.g., VEGF) and various concentrations of this compound. Seed the cells onto the Matrigel-coated plate.

-

Incubation: Incubate the plate at 37°C for 4-12 hours.

-

Imaging and Analysis: Visualize the formation of tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length.

b) Cell Migration (Scratch) Assay

This assay measures the effect of this compound on endothelial cell migration.

Methodology:

-

Monolayer Formation: Seed endothelial cells in a 6-well or 12-well plate and grow them to full confluency.

-

Scratch Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing various concentrations of this compound.

-

Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-8 hours) for up to 24-48 hours.

-

Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure. Calculate the percentage of wound closure relative to the initial scratch area.

Signaling Pathway Analysis

This compound exerts its effects by inhibiting the signaling pathways downstream of its target RTKs.

VEGFR-2 Signaling Pathway

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.

PDGFRβ Signaling Pathway

Caption: Inhibition of the PDGFRβ signaling pathway by this compound.